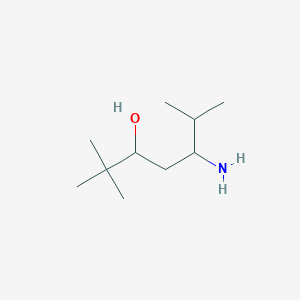

5-Amino-2,2,6-trimethylheptan-3-ol

Description

Contextualization within Branched Amino Alcohol Chemistry

Amino alcohols are a significant class of organic compounds containing both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols. alfa-chemistry.com Generally, they are highly soluble in water and have high boiling points due to the presence of hydrophilic groups. alfa-chemistry.com

Branched amino alcohols, such as 5-Amino-2,2,6-trimethylheptan-3-ol, are a subclass with alkyl chains attached to the main carbon backbone. This branching can introduce stereogenic centers and create significant steric hindrance around the functional groups. These features are highly valuable in fields like asymmetric catalysis, where the specific three-dimensional structure of a molecule can direct the outcome of a chemical reaction. The trimethyl substitution on the heptanol (B41253) backbone of the title compound suggests a complex stereochemistry that could be exploited in the synthesis of chiral molecules.

Historical Development and Significance of Related Heptanols and Amino-Heptanols

The historical development of related long-chain alcohols and their amino derivatives has been driven by their utility in various industrial and scientific applications. For instance, 2-propyl heptanol (2-PH), a branched ten-carbon alcohol, gained prominence as a precursor for di-propylheptyl-phthalate (DPHP), a plasticizer used in PVC. matthey.com The production of 2-PH has seen significant growth, particularly in Asia, driven by legislation moving away from other types of plasticizers. matthey.com

Research into amino-heptanols also has a history stretching back several decades. A notable early example is the investigation of 2-amino-6-methyl-6-heptanol hydrochloride for its effects on the cardiovascular system, which was reported in a 1965 study. nih.gov More broadly, the synthesis of amino alcohols has been an area of continuous development, with various methods being established for their preparation, including the reaction of amines with epoxides and the reduction of nitro alcohols. alfa-chemistry.comorganic-chemistry.org The synthesis of 1,3-, 1,4-, and 1,5-aminoalcohols has been achieved through methods like ring-opening reactions and the reduction of cyclic amides. wikipedia.org

Identification of Current Research Gaps and Motivations for Investigation of this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While a CAS number exists for one of its stereoisomers, (3S,5S)-5-Amino-2,2,6-trimethylheptan-3-ol, detailed studies on its synthesis, properties, and potential applications are conspicuously absent. guidechem.com

This lack of information provides a strong motivation for its investigation. The unique structural features of this compound—a C10 backbone with three methyl branches—differentiate it from more commonly studied amino alcohols. The specific arrangement of the amino and hydroxyl groups in relation to the bulky trimethyl-substituted framework could lead to novel chemical and physical properties. Research is needed to understand how this intricate structure influences its reactivity, stereoselectivity in chemical transformations, and potential biological activity.

Overview of Potential Research Trajectories

The established applications of other branched amino alcohols suggest several promising research trajectories for this compound.

Asymmetric Catalysis: A primary avenue of research would be to explore its use as a chiral ligand or auxiliary in asymmetric synthesis. alfa-chemistry.com The defined stereochemistry of its isomers could be leveraged to control the formation of specific enantiomers in chemical reactions, a critical aspect of modern pharmaceutical and fine chemical production.

Materials Science: Amino alcohols can be used as catalysts in the synthesis of polymers and as emulsifiers. alfa-chemistry.com Investigating the potential of this compound as a monomer or an additive in the creation of new polymers with tailored properties could be a fruitful area of study.

Medicinal Chemistry: Amino alcohol derivatives are known to possess a range of biological activities, including antimicrobial and antifungal properties. alfa-chemistry.com Furthermore, they can serve as building blocks for more complex bioactive molecules. nih.gov Synthesizing and screening derivatives of this compound for potential therapeutic applications represents another significant research opportunity.

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

5-amino-2,2,6-trimethylheptan-3-ol |

InChI |

InChI=1S/C10H23NO/c1-7(2)8(11)6-9(12)10(3,4)5/h7-9,12H,6,11H2,1-5H3 |

InChI Key |

WHLFHLNCCPQGEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(C(C)(C)C)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Amino 2,2,6 Trimethylheptan 3 Ol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Amino-2,2,6-trimethylheptan-3-ol reveals several key disconnections that inform potential forward synthetic routes. The primary bond for disconnection is between C4 and C5, which simplifies the molecule into two smaller, more readily available fragments. This disconnection suggests a convergent synthesis, potentially involving a nucleophilic addition to a carbonyl or imine equivalent.

Further disconnection of the C-N and C-O bonds leads back to a keto-precursor, which could be a β-amino ketone. This intermediate is particularly attractive as it allows for the sequential or simultaneous introduction and stereochemical control of both the amine and hydroxyl groups. The branched isobutyl group at C6 and the tert-butyl group at C2 suggest commercially available ketones and aldehydes as starting materials.

Development of Novel Synthetic Routes

Based on the retrosynthetic analysis, several novel synthetic routes can be proposed. These routes focus on efficient carbon-carbon bond formation and the strategic introduction of the required functional groups.

Carbon-Carbon Bond Forming Reactions

The crucial C4-C5 bond can be formed through a variety of established carbon-carbon bond-forming reactions. One plausible approach is a Mannich-type reaction. researchgate.net This would involve the reaction of an enolate, generated from a ketone such as 3,3-dimethyl-2-butanone, with an appropriate imine.

Alternatively, a Michael addition of a nitroalkane to an α,β-unsaturated ketone could be employed. For instance, the reaction of 1-nitro-3-methylbutane with an appropriately substituted vinyl ketone would construct the carbon skeleton and introduce the nitrogen atom in the form of a nitro group, which can be subsequently reduced.

A Grignard reaction represents another viable strategy. rsc.orglibretexts.orgmasterorganicchemistry.com The addition of an isobutylmagnesium halide to an α-amino aldehyde would directly form the carbon skeleton and introduce the hydroxyl group. libretexts.org The requisite α-amino aldehyde can be prepared from the corresponding amino acid.

Introduction of Amine and Hydroxyl Functionalities

The introduction of the amine and hydroxyl groups can be achieved through various methods, often in a stereocontrolled manner. If the synthesis proceeds through a β-amino ketone intermediate, the hydroxyl group can be introduced by the stereoselective reduction of the ketone. nih.gov A variety of reducing agents can be employed, with the choice of reagent influencing the diastereoselectivity of the resulting amino alcohol. nih.govrsc.org

In a route involving a nitroalkane, the amine functionality is introduced by the reduction of the nitro group. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-mediated reductions.

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the C3 and C5 positions is a critical aspect of the synthesis of this compound. Both chiral auxiliary-mediated and asymmetric catalytic methods can be envisioned to achieve high stereoselectivity.

Chiral Auxiliary Methodologies for Diastereoselective Control

Chiral auxiliaries can be temporarily incorporated into the starting materials to direct the stereochemical outcome of key reactions. numberanalytics.com For example, an Evans auxiliary, a type of oxazolidinone, can be attached to a carboxylic acid precursor of one of the fragments. nih.govyoutube.com The resulting chiral imide can then undergo a highly diastereoselective aldol-type reaction with an aldehyde, establishing the relative stereochemistry of the C3 and C4 centers. Subsequent cleavage of the auxiliary provides the desired stereoisomer in high enantiomeric purity.

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Auxiliary Attachment | Propionic acid | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Pivaloyl chloride, Triethylamine | Chiral N-acyloxazolidinone |

| Aldol (B89426) Reaction | Chiral N-acyloxazolidinone, Isovaleraldehyde | Di-n-butylboryl triflate, Triethylamine | Diastereomerically enriched aldol adduct |

| Auxiliary Cleavage | Aldol adduct | Lithium hydroxide, Hydrogen peroxide | Chiral β-hydroxy acid |

Asymmetric Catalysis in Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.gov A key step that could be rendered asymmetric is the reduction of a β-amino ketone precursor. Asymmetric transfer hydrogenation or asymmetric hydrogenation using chiral ruthenium or rhodium catalysts can effectively reduce the ketone to the desired alcohol with high enantioselectivity. researchgate.netresearchgate.netnih.gov The choice of catalyst and reaction conditions can often be tuned to favor the formation of either the syn or anti diastereomer of the amino alcohol. nih.govrsc.org

| Catalytic System | Substrate | Key Features | Expected Outcome |

| Ru-TsDPEN | β-Amino ketone | High efficiency and enantioselectivity for ketone reduction. | Enantioenriched syn or anti amino alcohol. |

| Rh-BINAP | β-Amino ketone | Effective for asymmetric hydrogenation under hydrogen pressure. | High diastereoselectivity and enantioselectivity. rsc.org |

| Ir-complexes | β-Amino ketone | Catalyzes asymmetric transfer hydrogenation from a hydrogen donor like 2-propanol. | Access to specific diastereomers. rsc.org |

By employing these proposed synthetic strategies, it is feasible to develop a robust and stereocontrolled synthesis of this compound, providing access to this complex chiral molecule for further study and application.

Chemoenzymatic Synthetic Routes for Stereocontrol

Achieving stereocontrol in the synthesis of highly substituted amino alcohols is a critical challenge. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, offer a powerful approach to obtaining high enantiomeric purity.

One plausible chemoenzymatic route to a specific stereoisomer of this compound would involve the asymmetric reduction of a precursor ketone, 5-amino-2,2,6-trimethylheptan-3-one. This reduction can be catalyzed by an engineered amine dehydrogenase (AmDH) or a ketoreductase (KRED). The process would typically involve:

Chemical Synthesis of the Precursor Ketone: The synthesis of the corresponding α-amino ketone can be achieved through various established organic chemistry methods.

Biocatalytic Asymmetric Reductive Amination: An engineered amine dehydrogenase could be employed for the direct asymmetric reductive amination of the corresponding hydroxy ketone, using ammonia (B1221849) as the amine source. nih.gov These enzymes, often derived from amino acid dehydrogenases, can exhibit high stereoselectivity for the formation of a specific chiral amine. nih.gov The regeneration of the NADH cofactor is typically achieved using a coupled enzyme system, such as glucose dehydrogenase (GDH). nih.gov

Enzymatic Kinetic Resolution: An alternative chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of the amino alcohol. This can be accomplished using lipases, which selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Recent advancements have seen the development of engineered amine dehydrogenases that show improved activity and stability, making them suitable for preparative-scale synthesis of chiral amino alcohols. nih.gov For instance, studies on the biosynthesis of other chiral amino alcohols have demonstrated that variants of AmDH can achieve high conversions (>90%) and excellent enantiomeric excess (>99% ee). nih.gov

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For a sterically hindered molecule like this compound, this is particularly crucial.

The choice of solvent can significantly impact reaction rates, yields, and even the stereochemical outcome of a reaction. In the synthesis of sterically hindered amino alcohols or their precursors, a variety of solvents are typically screened. For instance, in a cobalt-catalyzed reductive coupling to form a bulky amide, a precursor to an amino alcohol, different solvents showed markedly different efficiencies. acs.org

Table 1: Effect of Solvent on the Yield of a Structurally Similar Bulky Amide Synthesis

| Entry | Solvent | Yield (%) |

| 1 | MeCN | <5 |

| 2 | THF | 45 |

| 3 | Toluene | 62 |

| 4 | 1,4-Dioxane (B91453) | 85 |

| 5 | DME | 78 |

This table is a representative example based on data for an analogous reaction and is intended to illustrate the typical effects of solvents. acs.org

As indicated in the table, polar aprotic solvents like 1,4-dioxane can be particularly effective in promoting such reactions. acs.org The reaction kinetics are also influenced by the solvent's ability to solvate intermediates and transition states.

The development of efficient catalysts is paramount for the synthesis of complex molecules. For the formation of the carbon-carbon or carbon-nitrogen bonds in the synthesis of this compound analogues, various catalytic systems are often explored. This includes screening different metal precursors and chiral ligands for asymmetric reactions.

In the context of synthesizing γ-amino alcohols, copper-catalyzed reactions have shown promise. The choice of the chiral ligand is critical for achieving high enantioselectivity. nih.gov

Table 2: Catalyst Screening for the Asymmetric Synthesis of a γ-Amino Alcohol Analogue

| Entry | Catalyst/Ligand | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Cu(OTf)₂ / (R,R)-Ph-Box | 75 | 85:15 |

| 2 | Cu(OAc)₂ / (S,S)-iPr-PyBox | 82 | 90:10 |

| 3 | CuI / (R,R)-L7 | 99 | 95:5 |

| 4 | Rh(COD)₂BF₄ / (R)-BINAP | 95 | 98:2 |

| 5 | [IrCp*Cl₂]₂ / D-α-Me-phenylglycine amide | 92 | 96:4 (anti) |

This table is a composite of representative data from studies on analogous reactions to illustrate catalyst screening. nih.govrsc.org

The data shows that both copper and rhodium-based catalysts can be highly effective, with the ligand playing a crucial role in determining both yield and stereoselectivity. nih.govrsc.org Iridium-based catalysts are also effective for achieving specific diastereomers. rsc.org

Strategies to enhance yield and minimize the formation of side-products are central to process optimization. Key factors include:

Reactant Stoichiometry: Adjusting the ratio of reactants can significantly impact the reaction outcome. For instance, in some reductive couplings, using an excess of one reagent can drive the reaction to completion and suppress side reactions. acs.org

Catalyst Loading: Optimizing the amount of catalyst is a balance between achieving a good reaction rate and minimizing cost and potential side reactions catalyzed by higher concentrations. Reducing catalyst loading is a key goal in developing sustainable synthetic processes. acs.org

Temperature and Reaction Time: These parameters are often interdependent. Lower temperatures can increase selectivity but may require longer reaction times. A thorough optimization will identify the ideal balance for maximizing the yield of the desired product.

Choice of Reductant: In reductive steps, the choice of the reducing agent can influence both yield and selectivity. For example, in cobalt-catalyzed reactions, zinc powder has been shown to be superior to manganese or indium in some cases. acs.org

Careful control over these conditions is necessary to navigate the complex reaction landscape and favor the formation of the desired sterically hindered amino alcohol.

Derivatization Strategies for Structural Modifications and Analog Synthesis

Derivatization of the lead compound, this compound, is a crucial step in medicinal chemistry for exploring structure-activity relationships (SAR) and developing analogues with improved properties. The primary amino group and the secondary hydroxyl group are the main handles for such modifications.

N-Acylation and N-Alkylation: The primary amino group can be readily acylated with various acyl chlorides or anhydrides to form amides. N-alkylation can be achieved through reductive amination or by reaction with alkyl halides. These modifications can modulate the compound's polarity, basicity, and ability to form hydrogen bonds. For example, the derivatization of a bulky amide precursor has been shown to yield thioamides and primary amides. acs.org

O-Alkylation and O-Esterification: The secondary hydroxyl group can be alkylated to form ethers or esterified to form esters. These modifications can influence the compound's lipophilicity and metabolic stability.

Cyclization: The amino and hydroxyl groups can be involved in cyclization reactions to form heterocyclic structures, such as oxazolidines. This can rigidly constrain the molecule's conformation, which can be useful for probing the bioactive conformation.

Modification of the Carbon Skeleton: More complex derivatization could involve modifications to the heptane (B126788) backbone, though this would typically require a de novo synthesis of the analogue.

An example of derivatization from a related field shows the conversion of a synthesized oxazoline (B21484) into a free β-amino alcohol, a β-benzamide, and other vicinal benzamide (B126) halides, highlighting the versatility of the amino alcohol motif for further chemical transformations. nih.gov

Computational and Theoretical Investigations of 5 Amino 2,2,6 Trimethylheptan 3 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure, stability, and reactivity of a molecule. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights that are complementary to experimental findings.

Geometry Optimization and Energy Minima Determination

A crucial first step in the computational analysis of a molecule like 5-Amino-2,2,6-trimethylheptan-3-ol is geometry optimization. This process involves calculating the spatial arrangement of atoms that corresponds to the lowest potential energy, known as the energy minimum. For a flexible molecule with multiple rotatable bonds, several stable conformations, or conformers, may exist. Determining the global energy minimum, the most stable of these conformers, is essential for accurately predicting other molecular properties.

Status for this compound: There are no published studies detailing the geometry optimization or the identification of energy minima for this compound. Consequently, data on bond lengths, bond angles, and dihedral angles for its most stable conformer(s) are not available in the scientific literature.

Electronic Structure and Bonding Characteristics Analysis

Analysis of the electronic structure provides a deeper understanding of the distribution of electrons within the molecule, which governs its chemical behavior. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Status for this compound: Specific calculations of the electronic structure, including HOMO-LUMO energies and molecular orbital distributions, have not been published for this compound. Such an analysis would be valuable for predicting its reactivity and potential applications.

Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound, with its hydroxyl (-OH) and amino (-NH2) groups, suggests the potential for intramolecular hydrogen bonding. These interactions, where a hydrogen atom is shared between the oxygen and nitrogen atoms, can significantly influence the molecule's preferred conformation and stability. Computational methods can predict the presence, strength, and geometric characteristics of such bonds.

Status for this compound: While the potential for intramolecular hydrogen bonding is clear from its structure, no specific computational studies have been published to confirm or quantify these interactions.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. By comparing these predicted spectra with experimental data, researchers can confirm the structure and assign specific signals to individual atoms.

Status for this compound: There are no published theoretical NMR chemical shift calculations for this compound. A data table of predicted shifts, which would be highly valuable for any future experimental work, cannot be generated at this time.

Vibrational Frequency Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. core.ac.uknih.govresearchgate.nettubitak.gov.tr Computational analysis can predict these vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental results. core.ac.uknih.govresearchgate.nettubitak.gov.tr This comparison helps in the assignment of vibrational bands to specific functional groups and motions within the molecule. core.ac.uknih.govresearchgate.nettubitak.gov.tr

Status for this compound: No theoretical vibrational frequency analyses for FT-IR or Raman spectra of this compound have been found in the scientific literature. Therefore, a table of predicted vibrational frequencies and their assignments is not available.

Reaction Mechanism Predictions and Transition State Analysis

Without experimental or theoretical studies, any discussion on the reaction mechanisms involving this compound would be purely hypothetical. The reactivity of the molecule would likely be dictated by its primary functional groups: the amino group (-NH2) and the hydroxyl group (-OH), as well as the steric hindrance provided by the bulky trimethylheptane backbone.

Energetics of Key Reaction Steps

To determine the energetics of key reaction steps, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be necessary. These calculations would model potential reactions, such as nucleophilic substitution at the amino group or oxidation of the alcohol, to determine the activation energies and reaction enthalpies. However, no such data has been published.

Pathways for Functional Group Interconversions

Plausible, yet unverified, pathways for functional group interconversions could include the acylation of the amino group to form an amide, or the oxidation of the secondary alcohol to a ketone. The specific reagents and conditions would influence the transition states and intermediates of these transformations. Theoretical modeling would be instrumental in predicting the most favorable pathways.

Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics

Molecular dynamics (MD) simulations could provide significant insights into the behavior of this compound in various solvents. Such simulations would track the movement of each atom over time, revealing the molecule's conformational preferences, its interaction with solvent molecules, and its intramolecular hydrogen bonding potential between the amino and hydroxyl groups. The bulky tert-butyl and isopropyl-like groups would significantly influence its conformational landscape. In the absence of such simulations, no definitive statements can be made about its dynamic behavior.

Ligand Binding Site Predictions and Interaction Modeling (if utilized as a ligand)

Should this compound be considered as a potential ligand for a biological target, computational docking studies would be employed to predict its binding mode and affinity. These studies would involve generating a 3D model of the molecule and virtually screening it against the binding pocket of a protein. The amino and hydroxyl groups would be key pharmacophoric features, potentially forming hydrogen bonds with receptor residues. However, without a specified biological target and corresponding docking studies, any discussion of its ligand-binding properties remains speculative.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment

High-resolution NMR spectroscopy would be the cornerstone for determining the constitution and relative stereochemistry of 5-Amino-2,2,6-trimethylheptan-3-ol.

Multi-dimensional NMR Techniques (2D COSY, HMQC, HMBC)

To establish the carbon framework and the attachment of protons, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the proton at C3 and the protons at C4 would confirm their adjacent relationship. Similarly, couplings between the C5 proton and the protons on C4 and C6 would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of each carbon resonance based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For example, the protons of the methyl groups at C2 and C6 would show correlations to the quaternary carbon C2 and the methine carbon C6, respectively. The protons of the tert-butyl group at C2 would also show a correlation to the C3 carbon.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (¹H → ¹³C) |

| 1-CH₃ | ~0.9 | ~25 | C2, C3 |

| 2-C(CH₃)₂ | - | ~35 | - |

| 2-(CH₃)₂ | ~1.0 | ~28 | C1, C3 |

| 3-CHOH | ~3.5 | ~75 | C1, C2, C4, C5 |

| 4-CH₂ | ~1.4-1.6 | ~40 | C3, C5, C6 |

| 5-CHNH₂ | ~3.0 | ~55 | C4, C6, C7 |

| 6-CH | ~1.8 | ~30 | C4, C5, C7 |

| 7-CH(CH₃)₂ | - | ~33 | - |

| 7-(CH₃)₂ | ~0.9 | ~22 | C6 |

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Conformational Studies

To determine the relative stereochemistry and preferred conformation of the molecule, Nuclear Overhauser Effect (NOE) experiments would be critical.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For the different diastereomers of this compound (e.g., (3R,5R), (3S,5S), (3R,5S), (3S,5R)), the spatial proximity between the protons on C3, C5, and the adjacent methylene (B1212753) (C4) and methyl/methine groups would vary. For example, in a syn- diastereomer, a strong NOE would be expected between the proton on C3 and the proton on C5, whereas in an anti- diastereomer, this interaction would be weak or absent.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would provide the exact molecular weight and elemental composition of this compound. Analysis of its fragmentation pattern in the mass spectrum would further corroborate the proposed structure.

Key expected fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen and nitrogen atoms. For example, cleavage between C3-C4 and C4-C5 would be anticipated.

Dehydration: Loss of a water molecule (H₂O) from the alcohol functionality.

Deamination: Loss of an amino group (NH₂) or ammonia (B1221849) (NH₃).

A table summarizing potential high-resolution mass spectrometry fragments is shown below.

| m/z (Predicted) | Possible Formula | Origin of Fragment |

| [M+H]⁺ | C₁₀H₂₄NO⁺ | Protonated molecule |

| [M-H₂O+H]⁺ | C₁₀H₂₂N⁺ | Loss of water |

| [M-NH₃+H]⁺ | C₁₀H₂₁O⁺ | Loss of ammonia |

| Varies | Varies | Fragments from C-C bond cleavages |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (broad band around 3300 cm⁻¹), the N-H stretches of the primary amine (two bands around 3300-3400 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). The broadness of the O-H and N-H bands would provide evidence of hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar C-C bond vibrations of the hydrocarbon backbone, which are often weak in the IR spectrum.

| Functional Group | FT-IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |

| O-H Stretch | ~3300 (broad) | Weak |

| N-H Stretch | ~3300-3400 (two bands) | Weak |

| C-H Stretch | ~2850-3000 | Strong |

| C-O Stretch | ~1050-1150 | Moderate |

| C-N Stretch | ~1000-1250 | Moderate |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

If a suitable single crystal of this compound or a salt thereof could be grown, X-ray crystallography would provide the most definitive structural information. This technique would allow for:

Unambiguous determination of the molecular connectivity.

Precise measurement of bond lengths and angles.

Determination of the solid-state conformation.

Assignment of the absolute configuration of the stereocenters (C3 and C5) through the use of anomalous dispersion, typically by incorporating a heavy atom or by resolving the Flack parameter.

Reactivity, Functional Group Transformations, and Mechanistic Studies

Reactions Involving the Amine Functionality

The primary amine in 5-Amino-2,2,6-trimethylheptan-3-ol is a nucleophilic center, yet its reactivity is tempered by the bulky alkyl groups in its vicinity.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a nucleophile, capable of reacting with various electrophiles. However, steric hindrance from the adjacent alkyl groups diminishes its nucleophilicity compared to less hindered primary amines. masterorganicchemistry.com This steric shielding makes reactions at the nitrogen center more challenging, often requiring more forcing conditions or specialized reagents.

Despite the steric hindrance, the amine can undergo common derivatization reactions such as alkylation and acylation. For instance, N-alkylation can be achieved, though it may require specific methodologies like chelation-assisted approaches to enhance selectivity for mono-alkylation. acs.orgorganic-chemistry.org Acylation with acid chlorides or anhydrides would be expected to proceed, forming the corresponding amides. The reaction rate would likely be slower than for a non-hindered amine.

The reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates can be used to temporarily reduce the amine's reactivity, potentially serving as a green protecting group strategy in synthetic applications. mdpi.com

Illustrative Data on Amine Derivatization:

| Reaction Type | Electrophile | Predicted Product | Anticipated Reaction Conditions | Expected Yield |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide | 5-(Methylamino)-2,2,6-trimethylheptan-3-ol | Elevated temperature, polar aprotic solvent | Moderate |

| N-Acylation | Acetyl Chloride | N-(3-hydroxy-2,2,6-trimethylheptan-5-yl)acetamide | Base (e.g., triethylamine), aprotic solvent | Good |

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, through a condensation reaction that involves the elimination of a water molecule. masterorganicchemistry.comnih.gov The reaction of this compound with carbonyl compounds is expected to follow this pathway. However, the steric hindrance around the amine and potentially the carbonyl partner will influence the reaction rate and equilibrium. masterorganicchemistry.comlookchem.com

The formation of the imine intermediate is often reversible and can be driven to completion by removing water from the reaction mixture. masterorganicchemistry.com For sterically hindered amines and ketones, acid catalysis and dehydrating agents like tetraethyl orthosilicate (B98303) may be beneficial to facilitate the reaction. lookchem.com The resulting imine can be a valuable intermediate for further synthetic transformations.

Hypothetical Imine Formation Reactions:

| Carbonyl Compound | Predicted Imine Product | Potential Catalyst | Key Reaction Condition |

|---|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-2,2,6-trimethylheptan-5-amine-3-ol | Acid catalyst (e.g., p-TsOH) | Azeotropic removal of water |

| Acetone | (E)-N-(propan-2-ylidene)-2,2,6-trimethylheptan-5-amine-3-ol | None or mild acid | Extended reaction time |

Reactions Involving the Hydroxyl Functionality

The secondary alcohol at the 3-position is also a key site for chemical transformations, although its reactivity is similarly affected by steric hindrance.

The secondary hydroxyl group can undergo esterification with carboxylic acids or their derivatives. Fischer esterification, using a carboxylic acid and an acid catalyst, would likely be slow due to the steric hindrance around the alcohol. youtube.com More reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a base, would provide a more efficient route to the corresponding esters. nih.gov The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) could also facilitate ester formation.

Etherification of the sterically hindered secondary alcohol is also challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, may be sluggish due to the steric hindrance hindering the SN2 attack. nih.gov Acid-catalyzed dehydration to form a symmetrical ether is a possibility, but would require careful temperature control to avoid competing elimination reactions. masterorganicchemistry.com More specialized methods, such as those employing electrogenerated carbocations or specific catalysts, might be necessary for efficient ether synthesis. nih.govorganic-chemistry.org

Predicted Conditions for Hydroxyl Group Derivatization:

| Reaction Type | Reagent | Predicted Product | Potential Reaction Conditions |

|---|---|---|---|

| Esterification | Benzoic Anhydride (B1165640) | 5-amino-2,2,6-trimethylheptan-3-yl benzoate | DMAP, pyridine, room temperature |

| Etherification | Sodium Hydride, then Methyl Iodide | 5-amino-3-methoxy-2,2,6-trimethylheptan | Anhydrous THF, reflux |

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 5-amino-2,2,6-trimethylheptan-3-one. Due to the steric hindrance, stronger oxidizing agents or specialized catalytic systems may be required for this transformation to proceed efficiently. organic-chemistry.orgresearchgate.netias.ac.in Reagents like pyridinium (B92312) chlorochromate (PCC) or conditions such as Swern or Dess-Martin oxidation could be effective.

The reduction of the secondary alcohol to the corresponding alkane is a less common transformation but can be achieved. This typically involves a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate), followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). libretexts.org Direct reduction methods using systems like chlorodiphenylsilane and a catalytic amount of indium trichloride (B1173362) have also been developed for the deoxygenation of secondary alcohols. organic-chemistry.org

Interplay Between Amine and Hydroxyl Groups (e.g., Chelation, Intramolecular Reactions)

The presence of both an amine and a hydroxyl group in a 1,3-relationship within the same molecule allows for potential intramolecular interactions and chelation. The molecule can form an intramolecular hydrogen bond between the hydroxyl proton and the amine's lone pair, which can influence the compound's conformation and reactivity. arxiv.org

This amino alcohol motif can also act as a bidentate ligand, chelating to metal centers. alfa-chemistry.com This property can be exploited in catalysis or for the formation of coordination complexes. For example, chelation to a Lewis acid like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to selectively protect the amine and activate it for mono-N-alkylation. acs.orgorganic-chemistry.org

Intramolecular cyclization reactions are also a possibility under certain conditions. For instance, treatment with a reagent like phosgene (B1210022) or its equivalent could lead to the formation of a cyclic carbamate. While no specific studies on this compound have been reported, the general reactivity of 1,3-amino alcohols suggests that such transformations are feasible. nih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies on this compound have not been reported in the accessible literature. However, general principles governing the reactivity of similar amino alcohols allow for a qualitative discussion of the factors that would influence its reaction kinetics and thermodynamics.

The kinetics of reactions involving either the amino or the hydroxyl group would be significantly slower compared to less sterically encumbered analogues. For instance, in acylation or alkylation reactions at the nitrogen atom, the approach of electrophiles would be impeded by the adjacent bulky alkyl groups. Similarly, reactions at the hydroxyl group, such as esterification or oxidation, would exhibit reduced rates due to steric hindrance.

Computational studies on the oxidation of secondary alcohols have shown that the transition state energies, which dictate reaction rates, are highly sensitive to the steric environment around the alcohol. For palladium-catalyzed oxidations, the mechanism involves the formation of a Pd-alkoxide followed by β-hydride elimination. The steric bulk of the substrate can influence the stability of the diastereomeric transition states, thereby affecting both the rate and selectivity of the reaction caltech.eduacs.org.

Due to the lack of specific experimental data for this compound, a data table of its kinetic and thermodynamic parameters cannot be provided.

Elucidation of Detailed Reaction Mechanisms and Identification of Intermediates

While specific mechanistic studies for this compound are not available, plausible reaction mechanisms can be proposed based on established reactivity patterns of γ-amino alcohols.

Intramolecular Cyclization:

One of the characteristic reactions of γ-amino alcohols is intramolecular cyclization to form substituted pyrrolidines or piperidines. In the case of this compound, intramolecular cyclization could theoretically lead to the formation of a substituted piperidine (B6355638) derivative. This transformation would likely require activation of the hydroxyl group to turn it into a better leaving group, for example, by protonation in acidic media or conversion to a sulfonate ester. The reaction would then proceed via an intramolecular SN2 attack of the amino group on the carbon bearing the activated hydroxyl group. The proposed intermediate would be a protonated piperidine or the piperidine salt. The steric hindrance around the reacting centers would likely necessitate forcing reaction conditions. Studies on the cyclization of amino alcohols have shown that the selectivity towards either the cyclic amine or a lactam can be controlled by the choice of catalyst and reaction conditions researchgate.net.

Oxidation of the Alcohol:

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 5-amino-2,2,6-trimethylheptan-3-one. Common oxidizing agents could be employed, although the steric hindrance might require more reactive reagents or catalytic systems. Mechanistic studies on the oxidation of secondary alcohols often point to the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based oxidants, followed by an elimination step. For palladium-catalyzed oxidations, a key intermediate is a palladium-alkoxide, which undergoes β-hydride elimination caltech.eduacs.org.

Reactions of the Amino Group:

The primary amino group can undergo a variety of reactions, such as acylation, alkylation, and Schiff base formation with aldehydes or ketones. These reactions would proceed through standard nucleophilic addition or substitution mechanisms. For example, acylation with an acyl chloride would involve the formation of a tetrahedral intermediate which then collapses to form the amide. The steric bulk in the vicinity of the amino group would be a major factor in determining the feasibility and rate of these transformations.

Copper-Catalyzed Hydroamination:

The synthesis of γ-amino alcohols can be achieved through copper-catalyzed hydroamination of allylic alcohols. The proposed mechanism involves the formation of a chiral alkyl copper species as an intermediate, which then reacts with a nitrogen source nih.gov. While this is a synthetic route to γ-amino alcohols, it provides insight into potential reverse reactions or side reactions that might occur under certain catalytic conditions.

In the absence of specific experimental studies on this compound, the identification of specific reaction intermediates and the quantitative determination of kinetic and thermodynamic parameters remain speculative. Further dedicated research would be required to elucidate the detailed chemical behavior of this particular compound.

Applications in Organic Synthesis and Materials Science

Precursor for Advanced Materials

Further investigation into novel or proprietary chemical databases may be required to obtain information on "5-Amino-2,2,6-trimethylheptan-3-ol". Without such information, a comprehensive and accurate article cannot be generated.

Polymer Synthesis and Modification

Amino alcohols are crucial monomers in the synthesis of various functional polymers. scbt.com Poly(beta-amino alcohol)s, for instance, are a class of polymers that can be synthesized through the reaction of amines with diepoxides. google.com The incorporation of this compound into a polymer backbone could impart unique solubility, thermal, and mechanical properties due to its bulky and somewhat lipophilic structure.

The presence of both amino and hydroxyl groups allows for the formation of different types of polymer linkages, such as amides and esters. For example, co-polymerization with diacids could lead to the formation of poly(ester amide)s. These materials are of interest for their potential biodegradability and elastomeric properties. nih.gov The bulky side chains of the this compound monomer unit would likely influence the polymer's glass transition temperature and crystallinity.

Furthermore, the amino group can serve as a reactive site for post-polymerization modification. This allows for the grafting of other functional molecules onto the polymer chain, thereby tailoring the material's surface properties or introducing specific functionalities.

Table 1: Hypothetical Polymer Properties with this compound as a Monomer

| Polymer Type | Potential Monomer(s) | Expected Influence of this compound | Potential Applications |

| Poly(beta-amino alcohol) | Diepoxide | Increased hydrophobicity, altered thermal stability | Coatings, drug delivery matrices |

| Poly(ester amide) | Diacid, Diol | Reduced crystallinity, enhanced solubility in organic solvents | Biodegradable elastomers, tissue engineering scaffolds |

| Modified Polyolefin | Grafting onto a polyolefin backbone | Improved adhesion, introduction of polar functional groups | Compatibilizers in polymer blends, functionalized surfaces |

Dendrimer and Supramolecular Assembly Components

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. Amino-terminated dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, are widely studied for applications in drug delivery and gene therapy due to the electrostatic interactions of their protonated amine surfaces. rsc.org While not a dendrimer itself, this compound could serve as a valuable surface modification agent for existing dendrimers. The primary amine allows for covalent attachment to the dendrimer periphery, for example, through amide bond formation with carboxylate-terminated dendrimers.

In the context of supramolecular chemistry, the ability of the amino and hydroxyl groups to form non-covalent interactions, such as hydrogen bonds, makes this compound a potential building block for self-assembling systems. The steric bulk of the molecule would play a crucial role in directing the geometry of such assemblies.

Probes for Mechanistic Biological Studies (Strictly non-clinical, focusing on molecular interactions)

The unique stereochemistry and functional group arrangement of amino alcohols make them valuable tools for studying biological processes at the molecular level, without direct clinical applications.

Receptor Interaction Studies at the Molecular Level

The interaction of small molecules with protein receptors is a cornerstone of pharmacology and cell biology. Alcohols are known to modulate the function of ligand-gated ion channels, such as the GABA-A receptor. nih.govnih.gov The potency and nature of this modulation (inhibition or potentiation) are highly dependent on the structure of the alcohol.

By systematically varying the structure of alcohol molecules, researchers can map the binding pockets of these receptors. This compound, with its defined stereochemistry and functional groups, could be a useful probe in such studies. The presence of the amino group adds another potential point of interaction, either through hydrogen bonding or ionic interactions if protonated.

Comparing the binding of this compound to simpler alcohols would help to elucidate the specific contributions of the amino group and the bulky alkyl structure to receptor affinity and modulation. Site-directed mutagenesis studies, where specific amino acid residues in the receptor's binding pocket are altered, could be combined with binding assays using this compound to pinpoint the precise molecular interactions that govern receptor function. nih.gov

Advanced Analytical Method Development for Compound Analysis

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are central to assessing the purity and resolving the various isomers of 5-Amino-2,2,6-trimethylheptan-3-ol. Given the compound's multiple chiral centers, the separation of diastereomers and enantiomers is a critical analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile, thermally labile compounds like amino alcohols. Due to the absence of a significant UV-absorbing moiety in this compound, pre-column or post-column derivatization is often necessary to facilitate detection. researchgate.netnih.gov Reversed-phase HPLC, utilizing C18 columns, is a common approach. ucm.esnih.gov

Method development for analogous aliphatic amino alcohols often involves optimizing the mobile phase composition, typically a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or trifluoroacetic acid), to achieve adequate separation from impurities and starting materials. nih.govnih.gov The purity of synthetic peptidomimetics, which can contain amino alcohol moieties, is routinely ascertained by HPLC analysis, confirming purities of at least 95%. sigmaaldrich.com For underivatized amino alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative, using a high percentage of organic solvent with a silica (B1680970) column. jocpr.com

Table 1: Illustrative HPLC Conditions for Analysis of Aliphatic Amino Alcohols

| Parameter | Condition 1: Reversed-Phase (Derivatized) | Condition 2: Reversed-Phase (Underivatized) | Condition 3: HILIC |

| Column | C18, 5 µm, 4.6 x 250 mm nih.gov | RSpak DE-613 shodex.com | Kromasil SIL, 5 µm, 4.6 x 250 mm jocpr.com |

| Mobile Phase | A: 0.1% TFA in WaterB: AcetonitrileGradient Elution nih.gov | Water/Methanol shodex.com | A: 2.5 mM KH₂PO₄ (pH 2.85)B: Acetonitrile (75:25 A:B) jocpr.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min | 1.0 mL/min jocpr.com |

| Detection | UV at 230 nm (after derivatization) nih.gov | Refractive Index (RI) or ELSD | UV at 200 nm jocpr.com |

| Temperature | Ambient or controlled (e.g., 30 °C) libretexts.org | Not specified | 30 °C jocpr.com |

This table presents example conditions based on methods for analogous compounds and does not represent data for this compound itself.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile compounds. The inherent polarity and low volatility of amino alcohols like this compound necessitate a derivatization step prior to analysis. researchgate.netsigmaaldrich.com This process replaces the active hydrogens on the amino and hydroxyl groups with nonpolar moieties, increasing volatility and improving chromatographic peak shape. researchgate.net

Common derivatization techniques include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and acylation with anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comacs.orgnih.gov The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete reaction and prevent the formation of byproducts. sigmaaldrich.com Separation is typically achieved on capillary columns with nonpolar or medium-polarity stationary phases, such as those based on polysiloxanes. acs.org

Table 2: Exemplary GC Conditions for Derivatized Amino Alcohol Analysis

| Parameter | Condition 1: Silylation | Condition 2: Acylation |

| Derivatizing Agent | MTBSTFA in Acetonitrile sigmaaldrich.com | TFAA/Isopropanol nih.gov |

| Reaction Conditions | 100 °C for 4 hours sigmaaldrich.com | Not specified |

| Column | SLB™-5ms (5% phenyl polysiloxane), 20 m x 0.18 mm ID, 0.18 µm film sigmaaldrich.com | CP-Sil 8 CB for Amines, 30 m x 0.32 mm ID, 1.0 µm film utwente.nl |

| Carrier Gas | Helium sigmaaldrich.com | Hydrogen utwente.nl |

| Temperature Program | Example: 60 °C (5 min) to 220 °C at 6 °C/min utwente.nl | Optimized for specific derivatives |

| Detector | Mass Spectrometry (MS) sigmaaldrich.com or Flame Ionization (FID) utwente.nl | Mass Spectrometry (MS) nih.gov |

This table presents example conditions based on methods for analogous compounds and does not represent data for this compound itself.

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial for chiral compounds. This can be achieved by either separating the enantiomers directly on a chiral stationary phase (CSP) or indirectly by derivatizing them with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org

For direct separation via HPLC, polysaccharide-based CSPs (e.g., Chiralpak®) are widely used for a broad range of compounds, including amino alcohols. ucm.esnih.gov In GC, CSPs based on cyclodextrin (B1172386) derivatives or amino acid derivatives (e.g., Chirasil-L-Val) have proven effective for the enantioseparation of derivatized amino alcohols. nih.govnih.gov

The indirect approach involves reacting the amino alcohol with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid or its derivatives, to form a mixture of diastereomers. libretexts.org These diastereomers possess different physical properties and can be separated using standard HPLC or GC methods. nih.govlibretexts.org For instance, reacting a racemic amine with (R)-α-methyl-2-naphthaleneacetyl chloride allows for the determination of chiral purity by HPLC on a C18 column. libretexts.org

Table 3: Approaches for Chiral Separation of Amino Alcohols

| Technique | Method | Stationary Phase | Mobile Phase / Carrier Gas | Derivatization |

| Chiral HPLC | Direct | Chiralpak® IA ucm.esnih.gov | n-Hexane/Ethanol/Chloroform nih.gov | None required |

| Chiral GC | Direct | Proline-based CSP nih.gov | Hydrogen | None for aromatic alcohols; acylation for aliphatic amines nih.gov |

| HPLC | Indirect | C18 (achiral) libretexts.org | Acetonitrile/Phosphate Buffer libretexts.org | With a Chiral Derivatizing Agent (e.g., (R)-α-methyl-2-naphthaleneacetyl chloride) libretexts.org |

| GC | Indirect | Achiral (e.g., Carbowax 20M) oup.com | Helium | With a chiral alcohol to form diastereomeric esters oup.com |

This table presents example conditions based on methods for analogous compounds and does not represent data for this compound itself.

High-Sensitivity Detection Methods

The lack of a strong chromophore in aliphatic amino alcohols necessitates specialized detection strategies to achieve high sensitivity. The most common approach is derivatization to introduce a UV-absorbing or fluorescent tag onto the molecule. researchgate.netlibretexts.org

Fluorescence derivatization is particularly favored due to its inherent sensitivity and selectivity. Reagents such as o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride are widely used for labeling primary and secondary amines. libretexts.orgnih.gov OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling detection at picomole or even femtomole levels. nih.govlibretexts.org FMOC-Cl is also effective for both primary and secondary amines, yielding stable derivatives suitable for HPLC with fluorescence detection. nih.gov The choice of reagent and optimization of reaction conditions (pH, time, temperature) are critical for achieving quantitative derivatization and maximum sensitivity. nih.gov For GC-MS, derivatization with fluorinated reagents can enhance sensitivity when using an electron capture detector (EC) or provide valuable structural information in the mass spectrometer. libretexts.org

On-Line and In-Situ Reaction Monitoring Techniques

Monitoring the synthesis of this compound in real-time provides significant advantages for process understanding, control, and optimization. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are particularly powerful for this purpose. nih.gov

For synthetic routes involving carbonyl-amine reactions, FTIR can track the consumption of reactants and the formation of imine intermediates and the final amino alcohol product. nih.gov Similarly, in Grignard reactions, which are often used to form the carbon skeleton of such molecules, in-situ monitoring can track the concentration of the organic halide and the formation of the Grignard reagent, which is crucial for safety and yield optimization. sigmaaldrich.com These Process Analytical Technology (PAT) tools allow for the objective detection of reaction initiation, progress, and completion, minimizing the need for offline sampling and analysis. sigmaaldrich.comnih.gov

Microfluidic Systems for High-Throughput Synthesis and Analysis

Microfluidic reactors offer a paradigm shift in chemical synthesis and analysis, enabling rapid, high-throughput experimentation with minimal reagent consumption. google.comwipo.intgoogle.com The synthesis of amino alcohols via methods like the aminolysis of epoxides has been successfully demonstrated in continuous flow microreactors. google.com These systems provide superior control over reaction parameters such as temperature and pressure, allowing for significantly accelerated reaction times—often under five minutes—and improved yields compared to traditional batch processes. google.comgoogle.com

The large surface-area-to-volume ratio in microchannels facilitates rapid heat and mass transfer, which is particularly beneficial for managing highly exothermic reactions. acs.org Furthermore, microfluidic platforms can be integrated with online analytical techniques, creating automated systems for reaction optimization. acs.org This allows for the rapid screening of various catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of complex molecules like this compound. researchgate.net

Future Directions and Emerging Research Avenues for 5 Amino 2,2,6 Trimethylheptan 3 Ol

Integration with Green Chemistry Methodologies in Synthesis

The future synthesis of 5-Amino-2,2,6-trimethylheptan-3-ol will increasingly prioritize sustainability through the adoption of green chemistry principles. Research will likely focus on moving away from traditional methods that may involve harsh conditions or stoichiometric reagents, towards more efficient and environmentally benign catalytic processes.

A primary avenue of investigation is the use of catalytic hydrogenation. libretexts.orgyoutube.com This technique offers high atom economy by utilizing molecular hydrogen as the reductant. rsc.org The key challenge lies in developing catalysts that can efficiently reduce the corresponding β-nitro alcohol or other precursors under mild conditions, a task complicated by the compound's steric hindrance. patsnap.com Research into heterogeneous catalysts, such as those based on copper, zinc, or ruthenium, could yield systems that operate at lower temperatures and pressures, significantly reducing the energy input required for the synthesis. youtube.comnih.gov For instance, the development of a reusable, ligand-free catalyst system would represent a significant advance in producing this amino alcohol sustainably. rsc.org

Another promising green approach is transfer hydrogenation, which uses safer, more easily handled hydrogen donors in place of gaseous hydrogen. mdpi.com This method, often catalyzed by iridium or ruthenium complexes, could be adapted for the synthesis of this compound, potentially offering high enantioselectivity if a chiral version of the molecule is desired. nih.gov

The table below outlines potential green catalytic systems and their targeted improvements for the synthesis of this compound.

| Catalytic System | Precursor Type | Potential Advantages | Research Goal |

| Heterogeneous Cu/ZnO/Al₂O₃ | β-Keto Ester or Amide | Inexpensive, reusable catalyst, high atom economy. nih.gov | Optimization for sterically hindered substrates, lower reaction temperatures. |

| Homogeneous Ru-Phosphine Complex | β-Nitro Ketone | High activity and selectivity, mild reaction conditions. youtube.com | Development of recyclable catalysts, use of aqueous media. |

| Iridium-Based Transfer Hydrogenation | β-Nitro Ketone | Avoids high-pressure H₂, potential for high enantioselectivity. nih.gov | High turnover numbers, use of benign hydrogen donors (e.g., formic acid). |

| Raney Nickel | Ketone Precursor | Cost-effective, well-established for aldehyde/ketone reduction. rsc.org | Improving selectivity in the presence of other functional groups, room temperature reactions. |

Exploration of Bio-based Synthetic Routes

The intersection of biotechnology and chemical synthesis opens up exciting possibilities for producing this compound from renewable feedstocks. Biocatalysis, using either isolated enzymes or whole-cell systems, offers the potential for unparalleled selectivity under mild, aqueous conditions. nih.govresearchgate.net

A key area of future research is the use of engineered amine dehydrogenases (AmDHs). frontiersin.orgnih.gov These enzymes can catalyze the direct asymmetric reductive amination of a corresponding hydroxy ketone precursor, using ammonia (B1221849) as the amine source. frontiersin.orgnih.gov This one-step synthesis is highly efficient and can produce chiral amino alcohols with very high enantioselectivity (>99% ee), which would be a significant advantage if specific stereoisomers of this compound are found to have enhanced properties. frontiersin.orgnih.gov Research would involve screening existing AmDH libraries or using protein engineering to tailor an enzyme that accepts the bulky 2,2,6-trimethylheptan-3-one (B2485326) skeleton.

Furthermore, alcohol dehydrogenases (ADHs) could be employed for the enantioselective reduction of the corresponding α-nitroketone to a β-nitroalcohol, a key intermediate that can then be chemically reduced to the final amino alcohol. mdpi.com This chemo-enzymatic route combines the precision of biocatalysis with established chemical transformations. Researchers may explore developing robust ADHs that can handle the sterically demanding substrate and can be immobilized for continuous flow processes, enhancing productivity. mdpi.com

The table below summarizes potential biocatalytic routes and the research required to make them viable for this compound production.

| Biocatalytic Approach | Key Enzyme Class | Precursor | Main Advantages | Research Focus |

| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | 2,2,6-Trimethylheptan-3-one | Direct, one-step synthesis; high potential for enantioselectivity; uses ammonia. frontiersin.orgnih.gov | Enzyme engineering for substrate acceptance; cofactor regeneration systems. |

| Chemo-enzymatic Synthesis | Alcohol Dehydrogenase (ADH) | 5-Nitro-2,2,6-trimethylheptan-3-one | High enantioselectivity in the reduction step; modular approach. mdpi.com | Screening for ADHs tolerant to steric bulk; optimizing the subsequent chemical reduction. |

| Whole-Cell Biotransformation | Engineered E. coli or Yeast | Bio-derived keto acid | Potential to use renewable feedstocks; cofactor regeneration handled by the cell. mdpi.com | Metabolic engineering to produce the keto-acid precursor; optimizing fermentation conditions. |

Applications in Supramolecular Chemistry and Self-Assembly

The distinct structure of this compound, featuring both hydrogen bond donor (amine and hydroxyl) and acceptor (amine and hydroxyl) groups, combined with a bulky, hydrophobic tail, makes it an intriguing building block for supramolecular chemistry. nih.gov Future research will likely explore how this molecule can self-assemble into ordered nanostructures.

The interplay between the directional hydrogen bonds of the polar head group and the van der Waals interactions of the trimethylheptane chain could lead to the formation of micelles, vesicles, or fibrous networks in solution. nih.gov The steric hindrance imposed by the methyl groups is expected to play a critical role in dictating the packing geometry and, consequently, the morphology of the resulting assemblies. Researchers will likely investigate how changes in solvent, pH, and temperature influence these self-assembly processes.

Such self-assembled structures could find applications in creating functional biomaterials, such as hydrogels for drug delivery or as scaffolds for tissue engineering. nih.gov The primary amine group offers a convenient handle for further functionalization, allowing for the attachment of other molecules to tailor the properties of the supramolecular construct.

Development of Novel Sensor Technologies Incorporating the Compound

The amine and hydroxyl groups of this compound provide potential binding sites for various analytes, suggesting its use in the development of novel chemosensors.

One promising direction is the creation of sensors for metal ions. The amino alcohol moiety can act as a bidentate ligand, forming complexes with metal ions. This interaction can be designed to produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. oup.comrsc.org For example, β-amino alcohol functionalized carbon dots have been successfully used to detect copper ions through a fluorescence quenching mechanism based on the biuret (B89757) reaction. rsc.org A similar principle could be applied by immobilizing this compound onto a solid support or a nanoparticle surface to create a selective sensing interface.

Another avenue is the development of sensors for small organic molecules or anions. The hydrogen-bonding capabilities of the molecule could be exploited in host-guest chemistry, where the amino alcohol acts as a receptor. oup.com The binding event could be transduced into an optical or electrochemical signal. The steric bulk of the compound might impart unique selectivity, allowing it to preferentially bind guests of a specific size and shape. nih.gov

Theoretical Predictions for Undiscovered Reactivity and Properties

Computational chemistry offers a powerful tool to predict the behavior of this compound and guide experimental work. Density Functional Theory (DFT) calculations can be employed to explore its reactivity and properties before committing to lab-based synthesis and testing. tandfonline.comtandfonline.com

Future theoretical studies will likely focus on several key areas. DFT calculations can be used to model the transition states of potential reactions, helping to predict the most likely synthetic pathways and optimize reaction conditions for green chemistry approaches. nih.govtandfonline.com For example, modeling the adsorption of the molecule onto a catalyst surface can provide insights into the mechanism of heterogeneous catalysis and aid in the design of more efficient catalysts. nih.gov

Furthermore, computational methods can predict the molecule's conformational landscape and how it influences intermolecular interactions. This is crucial for understanding its self-assembly behavior in supramolecular chemistry. Molecular dynamics simulations could model the aggregation of many molecules over time to predict the morphology of the resulting nanostructures.

Finally, theoretical calculations can predict various physicochemical properties, such as its binding affinity for different analytes, which would be invaluable for designing its application in sensor technology. researchgate.netpreprints.org By calculating interaction energies and geometries, researchers can screen potential targets and prioritize experimental efforts towards the most promising sensor applications. preprints.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.